molecular formula C18H14Cl2N4O3 B12004871 N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 618443-78-0

N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12004871
CAS No.: 618443-78-0
M. Wt: 405.2 g/mol
InChI Key: XYELVDOKMFNOIH-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of acetamidophenyl and dichloroquinazolinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Acetamidophenyl Group: The final step involves the coupling of the chlorinated quinazolinone with 4-acetamidophenyl acetic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamidophenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinazolinone core is known to inhibit various kinases, which play crucial roles in cell signaling pathways. The acetamidophenyl group may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dichloro groups, potentially resulting in different biological activity.

    N-(4-Acetamidophenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide: Contains only one chlorine atom, which may affect its reactivity and potency.

    N-(4-Acetamidophenyl)-2-(6,8-dimethyl-4-oxoquinazolin-3(4H)-yl)acetamide: Methyl groups instead of chlorine atoms, leading to different steric and electronic properties.

Uniqueness

The presence of two chlorine atoms in the quinazolinone core of N-(4-Acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide may confer unique properties such as increased lipophilicity, altered electronic distribution, and enhanced binding interactions with biological targets.

Properties

CAS No.

618443-78-0

Molecular Formula

C18H14Cl2N4O3

Molecular Weight

405.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14Cl2N4O3/c1-10(25)22-12-2-4-13(5-3-12)23-16(26)8-24-9-21-17-14(18(24)27)6-11(19)7-15(17)20/h2-7,9H,8H2,1H3,(H,22,25)(H,23,26)

InChI Key

XYELVDOKMFNOIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

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